Proparacaine

Content Navigation

CAS Number

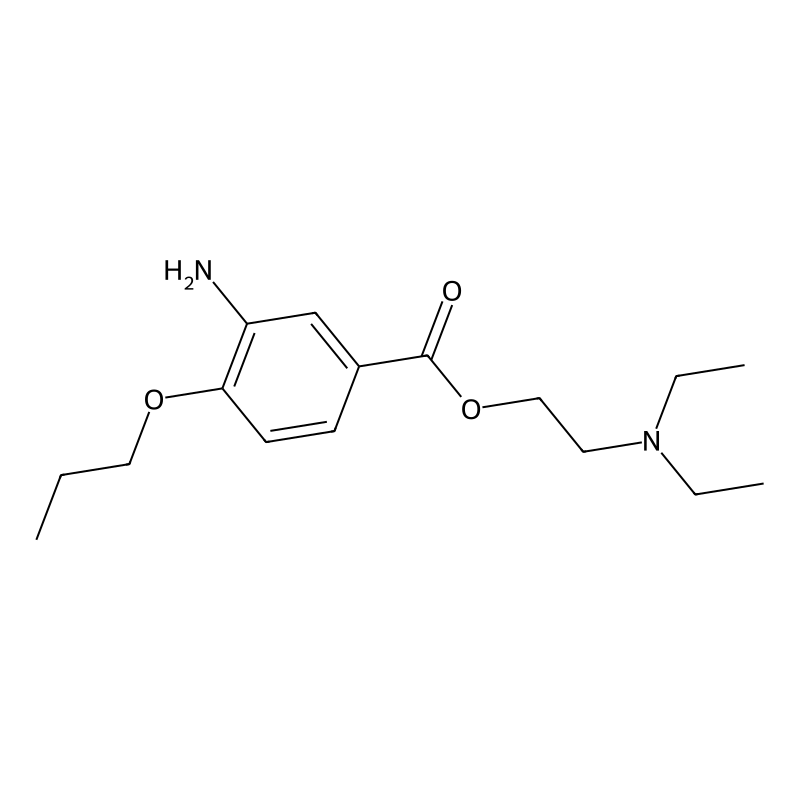

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble

1.39e+00 g/L

Synonyms

Canonical SMILES

Proparacaine (CAS 499-67-2), most commonly procured and formulated as its water-soluble hydrochloride salt (CAS 5875-06-9), is a rapid-acting, amino-ester local anesthetic API. In commercial and research procurement, it is the benchmark active ingredient for short-duration topical ophthalmic and veterinary formulations. Unlike broader-use anesthetics such as lidocaine or bupivacaine, proparacaine is highly specialized for mucosal and corneal surface application, functioning by reversibly stabilizing neuronal membranes and inhibiting voltage-gated sodium channels [1]. For industrial buyers and laboratory managers, the primary procurement drivers for proparacaine are its exceptionally rapid onset of action (under 30 seconds) and its distinctively low initial tissue irritation profile. However, its molecular structure renders it highly susceptible to oxidation and thermal degradation, necessitating strict cold-chain logistics (2°C to 8°C) to maintain API viability and prevent formulation discoloration[2].

Substituting proparacaine with other common local anesthetics like tetracaine or lidocaine fundamentally alters application workflows and formulation viability. While lidocaine is a ubiquitous and highly stable anesthetic, it lacks the necessary transcorneal penetration profile for rapid topical efficacy without complex formulation adjustments [1]. Tetracaine, the closest in-class substitute, is frequently rejected in precision applications because it induces severe initial stinging and burning upon instillation [2]. In experimental or diagnostic settings, this tetracaine-induced irritation triggers reflex tearing and blinking, which can wash out subsequent topical drug applications and disrupt baseline physiological measurements. Furthermore, while proparacaine requires strict refrigeration to prevent oxidative degradation, substituting it for a more thermally stable analog sacrifices the critical advantage of patient/subject compliance and rapid onset, making generic substitution unviable for optimized ophthalmic workflows [3].

References

- [1] Grokipedia. Proxymetacaine (Proparacaine) - Chemical Properties and Absorption Profile.

- [2] Minerva Oftalmologica 2012 September;54(3):101-8. Comparison between proparacaine and tetracaine in ophthalmological topical anesthesia.

- [3] ResearchGate. The efficacy of 0.5% proparacaine stored at room temperature. Veterinary Ophthalmology.

Instillation Comfort and Reflex Tearing Reduction

A critical differentiator for proparacaine in formulation selection is its remarkably low irritation profile compared to its primary competitor, tetracaine. In a randomized, double-blind clinical evaluation using a 100 mm Visual Analog Scale (VAS) for pain upon instillation, proparacaine yielded a mean pain score of just 3.08 ± 0.29. In stark contrast, tetracaine produced a mean pain score of 25.04 ± 0.31 (P<0.0001)[1]. Additional comparative studies confirm that tetracaine induces significantly more intense burning sensations, which triggers reflex tearing [2]. By minimizing this reflex, proparacaine ensures that the active ingredient—and any co-administered topical agents—are not immediately washed out of the ocular fornix.

| Evidence Dimension | Mean pain score upon topical instillation (100 mm VAS) |

| Target Compound Data | 3.08 ± 0.29 mm (Proparacaine) |

| Comparator Or Baseline | 25.04 ± 0.31 mm (Tetracaine) |

| Quantified Difference | Tetracaine induces >8x higher pain/irritation scores than proparacaine. |

| Conditions | In vivo topical instillation, 0.5% aqueous solutions, human subjects. |

Procuring proparacaine prevents reflex tearing in test subjects or patients, ensuring accurate dosing and retention of subsequent topical applications.

Onset of Action and Workflow Efficiency

For high-throughput diagnostic or laboratory environments, the speed of anesthetic onset dictates workflow efficiency. Quantitative esthesiometer measurements demonstrate that proparacaine exhibits the fastest onset of action among standard topical anesthetics. Corneal sensitivity decreases significantly within 30 seconds of applying a 0.5% proparacaine solution [1]. When evaluated at the 5-minute mark post-instillation, proparacaine exhibits a statistically superior anesthetic effect (P = 0.0003) compared to tetracaine, allowing procedures to commence almost immediately without waiting for the drug to take full effect [1].

| Evidence Dimension | Time to significant reduction in corneal sensitivity |

| Target Compound Data | ≤ 30 seconds (Proparacaine) |

| Comparator Or Baseline | Slower onset, inferior block depth at 5 minutes (Tetracaine) |

| Quantified Difference | Proparacaine achieves superior anesthetic depth at the 5-minute workflow mark compared to tetracaine. |

| Conditions | Cochet-Bonnet esthesiometer measurement, 0.5% solutions. |

The sub-30-second onset time allows laboratory technicians and clinicians to proceed with interventions immediately, maximizing throughput.

Thermal Stability and Cold-Chain Logistics

Unlike more stable amides or certain other esters, proparacaine is highly prone to oxidation and thermal degradation, which directly impacts procurement and storage protocols. Studies evaluating the efficacy of 0.5% proparacaine stored at room temperature (20-25°C) versus refrigeration (2-8°C) show a statistically significant decrease in anesthetic efficacy beginning at week 3 for the room-temperature samples [1]. Furthermore, thermal exposure accelerates oxidation, visibly turning the solution brown or yellow, which increases cytotoxicity and renders the batch unusable[2].

| Evidence Dimension | Anesthetic efficacy and chemical integrity over time |

| Target Compound Data | Maintains efficacy until expiration when stored at 2°C to 8°C |

| Comparator Or Baseline | Significant efficacy loss and oxidation after 14-21 days at room temperature |

| Quantified Difference | Failure to maintain cold-chain storage reduces the functional shelf-life of the formulated product to under 3 weeks. |

| Conditions | 0.5% aqueous solution, comparative storage at 4°C vs room temperature over 6 weeks. |

Buyers must factor in strict cold-chain shipping and 2-8°C laboratory storage requirements to prevent premature API degradation and financial loss.

Topical Ophthalmic Diagnostic Formulations

Proparacaine is the API of choice for manufacturing diagnostic eye drops used in tonometry and gonioscopy. Because it causes approximately 8 times less instillation pain than tetracaine [1], it ensures patient compliance and prevents reflex blinking, which is critical for accurate intraocular pressure measurements.

In Vivo Ocular Pharmacokinetic Modeling

In laboratory settings testing the absorption of novel ocular drugs, proparacaine is prioritized over other anesthetics. Its rapid onset (under 30 seconds) and low irritation profile prevent the test subject from tearing [2]. This ensures that the experimental compound being tested is not washed out of the eye by a tear reflex, preserving the integrity of the pharmacokinetic baseline.

Veterinary Surgical and Diagnostic Preparations

Veterinary formulators procure proparacaine for short-term interventions (e.g., foreign body removal) where animal compliance is low. The rapid onset allows the veterinarian to perform the procedure immediately, while the short duration (approx. 15-20 minutes) prevents prolonged post-procedural numbness that could lead to the animal scratching and damaging its own cornea[3].

References

- [1] Montorio D, et al. Comparison between proparacaine and tetracaine in ophthalmological topical anesthesia: a randomized, controlled and in double-blind study. Minerva Oftalmologica 2012;54(3):101-8.

- [2] Dias P, et al. Comparison of Proparacaine, Tetracaine, and Oxybuprocaine in Corneal Sensitivity Measurement. J Ocul Pharmacol Ther. 2024 May;40(4):215-221.

- [3] Herring IP, et al. Duration of effect and effect of multiple doses of topical ophthalmic 0.5% proparacaine hydrochloride in clinically normal dogs. Am J Vet Res 2005;66:77-80.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

182 - 183.3 °C

Storage

UNII

Related CAS

Drug Indication

FDA Label

Pharmacology

Proparacaine is a benzoic acid derivative anesthetic agent, with local anesthetic activity. Upon administration, proparacaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels. This inhibits the sodium ion influx required for the initiation and conduction of impulses within the neuronal cell, increases the threshold for electrical stimulation and results in a loss of sensation.

MeSH Pharmacological Classification

ATC Code

S01 - Ophthalmologicals

S01H - Local anesthetics

S01HA - Local anesthetics

S01HA04 - Proxymetacaine

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Other CAS

Metabolism Metabolites

Wikipedia

Cyclohexanecarboxylic_acid

Use Classification

2: Takkar B, Sharma P, Gaur N, Singh AK, Ramachandran R. Proparacaine-Induced Mydriasis During Strabismus Surgery. Semin Ophthalmol. 2018;33(3):367-370. doi: 10.1080/08820538.2016.1247178. Epub 2016 Dec 14. PubMed PMID: 27960641.

3: Segarra S, Papasouliotis K, Helps C. The in vitro effects of proxymetacaine, fluorescein, and fusidic acid on real-time PCR assays used for the diagnosis of Feline herpesvirus 1 and Chlamydophila felis infections. Vet Ophthalmol. 2011 Sep;14 Suppl 1:5-8. doi: 10.1111/j.1463-5224.2011.00929.x. PubMed PMID: 21923818.

4: Chen YW, Chiu CC, Kan CD, Wang JJ, Hung CH. The Addition of Epinephrine to Proxymetacaine or Oxybuprocaine Solution Increases the Depth and Duration of Cutaneous Analgesia in Rats. Reg Anesth Pain Med. 2016 Sep-Oct;41(5):601-6. doi: 10.1097/AAP.0000000000000446. PubMed PMID: 27483414.

5: Chou AK, Chiu CC, Wang JJ, Chen YW, Hung CH. Serotonin enhances oxybuprocaine- and proxymetacaine-induced cutaneous analgesia in rats. Eur J Pharmacol. 2019 Mar 5;846:73-78. doi: 10.1016/j.ejphar.2019.01.009. Epub 2019 Jan 11. PubMed PMID: 30639797.

6: Murphy PJ, Ntola AM. Prolonged corneal anaesthesia by proxymetacaine hydrochloride detected by a thermal cooling stimulus. Cont Lens Anterior Eye. 2009 Apr;32(2):84-7; quiz 99-100. doi: 10.1016/j.clae.2008.12.006. Epub 2009 Jan 31. PubMed PMID: 19181566.

7: Hung CH, Wang JJ, Chen YC, Chu CC, Chen YW. Intrathecal oxybuprocaine and proxymetacaine produced potent and long-lasting spinal anesthesia in rats. Neurosci Lett. 2009 May 1;454(3):249-53. doi: 10.1016/j.neulet.2009.03.018. Epub 2009 Mar 11. PubMed PMID: 19429093.

8: Chen YW, Chiu CC, Lin HT, Wang JJ, Hung CH. Adding Dopamine to Proxymetacaine or Oxybuprocaine Solutions Potentiates and Prolongs the Cutaneous Antinociception in Rats. Anesth Analg. 2018 May;126(5):1721-1728. doi: 10.1213/ANE.0000000000002635. PubMed PMID: 29381510.

9: Shafi T, Koay P. Randomised prospective masked study comparing patient comfort following the instillation of topical proxymetacaine and amethocaine. Br J Ophthalmol. 1998 Nov;82(11):1285-7. PubMed PMID: 9924334; PubMed Central PMCID: PMC1722420.

10: Gill FR, Murphy PJ, Purslow C. Topical anaesthetic use prior to rigid gas permeable contact lens fitting. Cont Lens Anterior Eye. 2017 Dec;40(6):424-431. doi: 10.1016/j.clae.2017.07.005. Epub 2017 Aug 12. PubMed PMID: 28811096.

11: Sujuan JL, Handa S, Perera C, Chia A. The psychological impact of eyedrops administration in children. J AAPOS. 2015 Aug;19(4):338-43. doi: 10.1016/j.jaapos.2015.05.010. PubMed PMID: 26296784.

12: Venturi F, Blocker T, Dees DD, Madsen R, Brinkis J. Corneal anesthetic effect and ocular tolerance of 3.5% lidocaine gel in comparison with 0.5% aqueous proparacaine and 0.5% viscous tetracaine in normal canines. Vet Ophthalmol. 2017 Sep;20(5):405-410. doi: 10.1111/vop.12440. Epub 2016 Dec 15. PubMed PMID: 27981712.

13: Hamilton R, Claoué C. Topical anesthesia: Proxymetacaine versus Amethocaine for clear corneal phacoemulsification. J Cataract Refract Surg. 1998 Oct;24(10):1382-4. PubMed PMID: 9795856.

14: Willshire C, Buckley RJ, Bron AJ. Central Connections of the Lacrimal Functional Unit. Cornea. 2017 Aug;36(8):898-907. doi: 10.1097/ICO.0000000000001250. PubMed PMID: 28628505.

15: Lawrenson JG, Edgar DF, Gudgeon AC, Burns JM, Geraint M, Barnard NA. A comparison of the efficacy and duration of action of topically applied proxymetacaine using a novel ophthalmic delivery system versus eye drops in healthy young volunteers. Br J Ophthalmol. 1993 Nov;77(11):713-5. PubMed PMID: 8280685; PubMed Central PMCID: PMC504630.

16: Zhang J, Yang M, Zhou M, He L, Chen N, Zakrzewska JM. Non-antiepileptic drugs for trigeminal neuralgia. Cochrane Database Syst Rev. 2013 Dec 3;(12):CD004029. doi: 10.1002/14651858.CD004029.pub4. Review. PubMed PMID: 24297506.

17: Swaminathan A, Otterness K, Milne K, Rezaie S. The Safety of Topical Anesthetics in the Treatment of Corneal Abrasions: A Review. J Emerg Med. 2015 Nov;49(5):810-5. doi: 10.1016/j.jemermed.2015.06.069. Epub 2015 Aug 15. Review. PubMed PMID: 26281814.

18: Mannan R, Pruthi A, Khanduja S. Comparison of surgeon comfort assessment during phacoemulsification using bilateral topical anesthesia versus ipsilateral topical anesthesia: a randomized controlled study. Int Ophthalmol. 2018 Jun;38(3):1235-1242. doi: 10.1007/s10792-017-0587-2. Epub 2017 Jun 14. PubMed PMID: 28616796.

19: Oriá AP, Rebouças MF, Martins Filho E, Dórea Neto FA, Raposo AC, Sebbag L. Photography-based method for assessing fluorescein clearance test in dogs. BMC Vet Res. 2018 Sep 3;14(1):269. doi: 10.1186/s12917-018-1593-y. Erratum in: BMC Vet Res. 2018 Oct 8;14(1):305. PubMed PMID: 30176905; PubMed Central PMCID: PMC6122704.

20: Andrade GC, Carvalho AC. Comparison of 3 different anesthetic approaches for intravitreal injections: a prospective randomized trial. Arq Bras Oftalmol. 2015 Jan-Feb;78(1):27-31. doi: 10.5935/0004-2749.20150008. PubMed PMID: 25714534.

Explore Compound Types